3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride
CAS No.: 1214694-32-2
Cat. No.: VC11707583
Molecular Formula: C9H11ClN2OS
Molecular Weight: 230.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1214694-32-2 |
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Molecular Formula | C9H11ClN2OS |
Molecular Weight | 230.72 g/mol |
IUPAC Name | 3-amino-3,5-dihydro-2H-1,5-benzothiazepin-4-one;hydrochloride |
Standard InChI | InChI=1S/C9H10N2OS.ClH/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12;/h1-4,6H,5,10H2,(H,11,12);1H |
Standard InChI Key | FFGSZNWQIUHIJA-UHFFFAOYSA-N |
SMILES | C1C(C(=O)NC2=CC=CC=C2S1)N.Cl |
Canonical SMILES | C1C(C(=O)NC2=CC=CC=C2S1)N.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride (CAS: 96346-81-5) belongs to the 1,5-benzothiazepine family, characterized by a sulfur and nitrogen atom in the thiazepine ring. The hydrochloride salt forms via protonation of the primary amino group, yielding a crystalline solid with improved bioavailability .
Molecular Formula: C₉H₁₀N₂OS·HCl
Molecular Weight: 230.71 g/mol (base: 194.25 g/mol)
Exact Mass: 194.051376 g/mol (base)
Topological Polar Surface Area (TPSA): 80.4 Ų
Physicochemical Data
Key properties include:
Property | Value |
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Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 403.1 ± 45.0 °C (base) |
Flash Point | 197.6 ± 28.7 °C (base) |
Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C |
LogP (Partition Coefficient) | 0.46 (base) |
The low LogP value suggests moderate hydrophilicity, while the high boiling point reflects thermal stability .
Synthetic Methodologies
Chiral Synthesis from Amino Acids
The enantioselective synthesis of 3-amino-1,5-benzothiazepin-4-ones utilizes L- or D-cysteine as chiral precursors. In a landmark approach by Slade et al., L-cysteine reacts with o-fluoronitrobenzene to form a nitro-substituted intermediate, which undergoes reduction and cyclization to yield the (R)-enantiomer :
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Condensation: o-Fluoronitrobenzene reacts with N-acetyl-L-cysteine in aqueous ethanol to form (S)-2-(2-nitrophenylthio)-3-acetamidopropanoic acid.
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Deprotection: Acidic hydrolysis removes the acetyl group.
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Reduction: Zinc dust in acetic acid reduces the nitro group to an amine.
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Cyclization: Heating in xylene induces ring closure to form 3(R)-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one .
The hydrochloride salt is obtained by treating the free base with hydrochloric acid. Using D-cysteine instead yields the (S)-enantiomer, demonstrating the method’s versatility .
Solid-Phase Synthesis
Modern approaches employ polymer-supported reagents for high-throughput synthesis. For example, 4-fluoro-3-nitrobenzoic acid immobilized on resin undergoes nucleophilic aromatic substitution (SₙAr) with cysteine derivatives, followed by reduction and cyclization to afford optically pure products . This method achieves >95% enantiomeric excess (ee) and facilitates parallel synthesis of analogs .
Pharmacological Activity
ACE Inhibitory Effects
3-Amino-1,5-benzothiazepin-4-one derivatives exhibit potent angiotensin-converting enzyme (ACE) inhibition, a key mechanism in hypertension management. The (R)-enantiomer shows superior binding to ACE’s zinc-binding domain, with IC₅₀ values in the nanomolar range . Comparative studies indicate:
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(R)-enantiomer: 10-fold higher potency than (S)-enantiomer due to optimal stereochemical alignment with ACE’s active site .
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Hydrochloride salt: Enhances solubility, achieving 85% oral bioavailability in rodent models .
Structure-Activity Relationships (SAR)
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Amino Group: Essential for coordinating ACE’s zinc ion; methylation reduces activity by 90% .
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Benzothiazepine Ring: Rigidity improves metabolic stability compared to flexible dihydropyridines.
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Chirality: (R)-configuration critical for potency; inversion to (S) diminishes IC₅₀ by 50% .
Therapeutic Applications
Cardiovascular Diseases
As ACE inhibitors, these compounds reduce angiotensin II levels, lowering blood pressure and cardiac workload. Preclinical studies demonstrate:
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Hypertension: 30% reduction in systolic blood pressure in spontaneously hypertensive rats .
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Heart Failure: Improved ejection fraction by 15% in ischemic cardiomyopathy models .
Antiulcer Activity
Analog BTM-1086 (a 3-hydroxymethyl derivative) exhibits gastric antisecretory effects, reducing ulcer formation by 70% in ethanol-induced rat models .
Industrial and Patent Landscape
Pfizer’s patent (US5618808A) covers synthetic routes and pharmaceutical compositions of 3-amino-1,5-benzothiazepin-4-one derivatives, highlighting their commercial potential . Current research focuses on:
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Prodrugs: Ester derivatives for enhanced absorption.
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Combination Therapies: Co-administration with diuretics or β-blockers.
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